molecular formula C15H20N2O7 B1409040 L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, 2,5-dioxo-1-pyrrolidinyl ester CAS No. 1800210-74-5

L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, 2,5-dioxo-1-pyrrolidinyl ester

Cat. No.: B1409040
CAS No.: 1800210-74-5
M. Wt: 340.33 g/mol
InChI Key: AKRDMTITLMFXKC-JTQLQIEISA-N
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Description

L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, 2,5-dioxo-1-pyrrolidinyl ester (CAS: 39747-65-4) is a serine derivative functionalized with three key groups:

  • N-Terminal Boc Protection: The tert-butoxycarbonyl (Boc) group, a widely used amine-protecting group in peptide synthesis .
  • O-Propargyl Substituent: A propargyl (2-propyn-1-yl) ether at the serine hydroxyl group, enabling click chemistry applications .
  • Succinimidyl Ester: The 2,5-dioxo-1-pyrrolidinyl (succinimidyl) ester at the carboxyl terminus, which acts as an active ester for efficient acyl transfer reactions in peptide coupling .

Its molecular formula is C₁₂H₁₈N₂O₇, distinguishing it from simpler serine derivatives. The compound is primarily utilized in peptide synthesis and bioconjugation due to its reactive ester and propargyl moieties .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O7/c1-5-8-22-9-10(16-14(21)23-15(2,3)4)13(20)24-17-11(18)6-7-12(17)19/h1,10H,6-9H2,2-4H3,(H,16,21)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRDMTITLMFXKC-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC#C)C(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COCC#C)C(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, 2,5-dioxo-1-pyrrolidinyl ester involves multiple steps. One common method starts with the protection of the amino group of L-serine using di-tert-butyl dicarbonate (Boc) to form N-Boc-L-serine . This intermediate is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to introduce the propynyl group . Finally, the esterification with 2,5-dioxo-1-pyrrolidinyl ester is achieved through a coupling reaction using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up using larger reactors and optimized conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, 2,5-dioxo-1-pyrrolidinyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or osmium tetroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields the corresponding carboxylic acid and alcohol, while substitution reactions yield various substituted derivatives .

Scientific Research Applications

L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, 2,5-dioxo-1-pyrrolidinyl ester is a complex organic compound derived from L-serine, an amino acid, and is modified with protective and functional groups to enhance its reactivity and stability for specific uses. This compound has a variety of applications in scientific research.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry It is used as a building block in organic synthesis and as a reagent in peptide synthesis.
  • Biology It is employed in the study of enzyme mechanisms and protein modifications.
  • Medicine It is investigated for its potential in drug development, particularly in the design of enzyme inhibitors and prodrugs.
  • Industry It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Substitution Reactions The propynyl group can participate in nucleophilic substitution reactions. Common reagents include nucleophiles such as amines or thiols.
  • Oxidation and Reduction The compound can undergo oxidation and reduction reactions, particularly at the propynyl group. Reagents such as potassium permanganate or osmium tetroxide are used for oxidation, while reagents such as lithium aluminum hydride or sodium borohydride are used for reduction.
  • Hydrolysis The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol. Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used. The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields the corresponding carboxylic acid and alcohol, while substitution reactions yield various substituted derivatives.

Research indicates that compounds similar to L-serine can modulate enzyme activity by acting as competitive inhibitors or allosteric modulators. This characteristic is particularly relevant in the context of serine proteases and other enzymes involved in metabolic pathways.

Neuroprotective Effects

L-serine has been studied for its neuroprotective properties, particularly in conditions like Alzheimer's disease and amyotrophic lateral sclerosis (ALS). The modified structure may enhance these properties by improving solubility or bioavailability.

Neuroprotection in ALS Models

A study investigated the effects of L-serine derivatives on motor neuron survival in vitro. The results indicated that these compounds could significantly reduce apoptosis in motor neurons exposed to toxic agents, suggesting potential therapeutic applications for neurodegenerative diseases.

Inhibition of Enzymatic Activity

Biological Activity

L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, 2,5-dioxo-1-pyrrolidinyl ester is a modified amino acid derivative that has garnered attention in biochemical research due to its potential applications in drug development and enzyme studies. The compound is characterized by its unique structure, which includes protective groups that enhance its stability and reactivity.

The molecular formula of this compound is C15H20N2O7C_{15}H_{20}N_{2}O_{7}, with a molecular weight of approximately 340.33 g/mol. The compound features a pyrrolidine ring, contributing to its biological activity and interaction with various biological targets.

PropertyValue
Molecular FormulaC₁₅H₂₀N₂O₇
Molecular Weight340.33 g/mol
CAS Number1800210-74-5
Boiling PointPredicted: 364.5°C
DensityNot specified

L-Serine derivatives are known to influence several biological pathways. The specific compound under discussion may act as a substrate or inhibitor in enzymatic reactions due to the presence of functional groups that can participate in nucleophilic attacks or stabilize transition states.

Enzyme Interaction : Research indicates that compounds similar to L-serine can modulate enzyme activity by acting as competitive inhibitors or allosteric modulators. This characteristic is particularly relevant in the context of serine proteases and other enzymes involved in metabolic pathways.

Neuroprotective Effects : L-serine has been studied for its neuroprotective properties, particularly in conditions like Alzheimer's disease and amyotrophic lateral sclerosis (ALS). The modified structure may enhance these properties by improving solubility or bioavailability.

Case Studies

  • Neuroprotection in ALS Models : A study investigated the effects of L-serine derivatives on motor neuron survival in vitro. The results indicated that these compounds could significantly reduce apoptosis in motor neurons exposed to toxic agents, suggesting potential therapeutic applications for neurodegenerative diseases.
  • Inhibition of Enzymatic Activity : Another study focused on the inhibition of serine proteases by L-serine derivatives. The findings demonstrated that the compound could effectively inhibit enzyme activity through competitive binding, providing insights into its potential use as a drug lead for conditions mediated by serine proteases.

Synthesis and Applications

The synthesis of L-serine derivatives typically involves several steps, including protection of functional groups and selective reactions to introduce desired modifications. Common methods include:

  • Boc Protection : The amino group of L-serine is protected using di-tert-butyl dicarbonate (Boc) to form N-Boc-L-serine.
  • Alkylation : Subsequent alkylation with propynyl halides introduces the propynyl group.

This synthetic pathway not only yields the desired compound but also allows for further modifications that can enhance biological activity.

Comparison with Similar Compounds

Functional Group Analysis

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Key Functional Groups Applications References
Target Compound 39747-65-4 C₁₂H₁₈N₂O₇ Boc, O-propargyl, succinimidyl ester Peptide synthesis, click chemistry
Boc-L-serine methyl ester 2766-43-0 C₉H₁₇NO₅ Boc, methyl ester Organic synthesis intermediate
Boc-L-isoleucine NHS ester C₁₃H₂₀N₂O₆ Boc, succinimidyl ester Bacterial enzyme inhibition
L-Tyrosine Boc-O-propenyl 127132-38-1 C₁₇H₂₃NO₅ Boc, O-propenyl Undisclosed (likely conjugation)
Key Observations:

Boc Protection : All compounds share the Boc group, which enhances stability during synthetic steps .

Ester Reactivity :

  • The target compound’s succinimidyl ester is more reactive than the methyl ester in Boc-L-serine methyl ester, enabling faster acylations in peptide synthesis .
  • Boc-L-isoleucine NHS ester () shares the succinimidyl group but lacks the propargyl functionality, limiting its use in click chemistry.

O-Substituent :

  • The O-propargyl group in the target compound allows copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry .
  • In contrast, L-Tyrosine Boc-O-propenyl () has an O-propenyl group, which is less reactive in click reactions but may participate in thiol-ene couplings.

Physicochemical Properties

  • Solubility : The Boc group increases hydrophobicity, but the succinimidyl ester enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methyl esters .
  • Stability : Succinimidyl esters are moisture-sensitive, requiring anhydrous storage, whereas methyl esters are more stable .

Q & A

Q. What are the standard synthetic routes for introducing the Boc (tert-butoxycarbonyl) protecting group to L-serine derivatives, and how do they apply to this compound?

The Boc group is typically introduced using di-tert-butyl dicarbonate [(Boc)₂O] under alkaline conditions. For example, in the synthesis of related Boc-protected serine esters, a solution of (Boc)₂O in dioxane is added to L-serine dissolved in 1 N NaOH at 0°C, followed by methylation to stabilize the ester . Key parameters include maintaining low temperatures to prevent racemization and optimizing stoichiometry to avoid side reactions like over-alkylation.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P for phosphorylated analogs) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, the InChI string provided for similar compounds (e.g., C10H20NO8P) suggests the use of heteronuclear NMR to confirm stereochemistry and esterification sites . Infrared (IR) spectroscopy can also validate carbonyl (C=O) and phosphoryl (P=O) groups.

Q. How should researchers handle stability issues during storage of labile serine derivatives?

Store the compound under inert gas (e.g., argon) at –20°C to minimize hydrolysis of the Boc group or ester functionalities. Evidence from safety protocols emphasizes the need for desiccants and moisture-free environments, particularly for derivatives prone to degradation .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for synthesizing this compound with high enantiomeric purity?

Quantum chemical calculations (e.g., density functional theory) can model reaction intermediates and transition states. For example, ICReDD employs reaction path search methods to optimize conditions for stereoselective synthesis, reducing trial-and-error experimentation . Computational tools like Gaussian or ORCA can simulate the steric effects of the Boc and propargyl groups on reaction outcomes.

Q. How can researchers resolve contradictions in kinetic data observed during esterification or phosphorylation steps?

Contradictions may arise from competing mechanisms (e.g., SN1 vs. SN2 pathways). Systematic kinetic studies under varying temperatures, solvents, and catalysts are essential. For phosphorylated analogs (e.g., dimethyl phosphate esters), monitoring reaction progress via ³¹P NMR can identify intermediates and side products . Adjusting the leaving group’s electrophilicity or using phase-transfer catalysts may improve selectivity .

Q. What methodologies optimize the scalability of this compound’s synthesis while maintaining yield and purity?

Scale-up requires addressing heat transfer and mixing efficiency. For Boc-protected serine derivatives, continuous flow reactors can enhance reproducibility by controlling exothermic reactions. Evidence from large-scale syntheses highlights the use of biphasic systems (e.g., water-ethyl acetate) to simplify purification and reduce byproduct formation .

Q. How do steric and electronic effects of the propargyl group influence the compound’s reactivity in downstream applications (e.g., click chemistry)?

The propargyl group’s sp-hybridized carbon enables copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, steric hindrance from the Boc group may slow reactivity. Computational docking studies or Hammett plots can quantify electronic effects, while kinetic experiments with varying substituents (e.g., methyl vs. propargyl) isolate steric contributions .

Methodological Considerations

Q. What analytical workflows validate the absence of racemization during synthesis?

Chiral HPLC or capillary electrophoresis paired with polarimetry is standard. For example, enantiomeric excess (ee) can be determined using chiral columns (e.g., Chiralpak AD-H) with UV detection at 220 nm. Comparative retention times against known standards ensure accuracy .

Q. How should researchers design stability studies to assess degradation under physiological conditions?

Accelerated stability testing in buffers (pH 4–9) at 37°C over 48–72 hours, followed by LC-MS analysis, identifies degradation products (e.g., free serine or diketopiperazine formation). Mass balance studies quantify hydrolytic vs. oxidative pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, 2,5-dioxo-1-pyrrolidinyl ester
Reactant of Route 2
Reactant of Route 2
L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, 2,5-dioxo-1-pyrrolidinyl ester

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